2-((6-Isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound belonging to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the dimethyl and methylpropyl groups through alkylation reactions. The final step involves the attachment of the sulfanylacetamide group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE
- 2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of 2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE lies in its specific substitution pattern and the presence of the sulfanylacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H20N4O3S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H20N4O3S/c1-8(2)5-9-6-17-13-11(12(9)23-7-10(16)20)14(21)19(4)15(22)18(13)3/h6,8H,5,7H2,1-4H3,(H2,16,20) |
InChI Key |
FOQIEWQBFLJUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC(=O)N)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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